molecular formula C4H11NOS B13541556 Imino(methyl)propyl-lambda6-sulfanone

Imino(methyl)propyl-lambda6-sulfanone

Cat. No.: B13541556
M. Wt: 121.20 g/mol
InChI Key: WBJIPWOXOPAXDX-UHFFFAOYSA-N
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Description

Imino(methyl)propyl-λ⁶-sulfanone is a sulfur-containing organic compound characterized by a λ⁶-sulfanone core, where sulfur exhibits a +6 oxidation state. Its structure comprises an imino group (NH) bonded to a methyl group and a propyl substituent, with the general formula C₅H₁₃NOS (molecular weight: 135.23 g/mol) . The λ⁶-sulfanone nomenclature follows IUPAC guidelines, which prioritize substituent order and oxidation state designation .

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

imino-methyl-oxo-propyl-λ6-sulfane

InChI

InChI=1S/C4H11NOS/c1-3-4-7(2,5)6/h5H,3-4H2,1-2H3

InChI Key

WBJIPWOXOPAXDX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=N)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)propyl-lambda6-sulfanone typically involves the reaction of cyclopropylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature. The process involves the formation of an imine intermediate, which is subsequently converted to the desired sulfanone through oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Imino(methyl)propyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imino(methyl)propyl-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(methyl)propyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress response, leading to the accumulation of reactive oxygen species and subsequent cellular effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural and functional similarities with imino(methyl)propyl-λ⁶-sulfanone, differing primarily in substituent groups:

Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone (CAS 22132-97-4)

  • Molecular Formula: C₈H₁₁NOS
  • Molecular Weight : 169.24 g/mol
  • Key Features :
    • Aromatic 4-methylphenyl substituent replaces the propyl group.
    • Higher molecular weight due to the aromatic ring.
    • Reported purity of 98% in commercial samples, suggesting use in pharmaceutical intermediates or drug discovery .
  • Reduced solubility in polar solvents due to the hydrophobic phenyl group.

Imino(methyl)(2-methylpropyl)-λ⁶-sulfanone (CAS 2059976-02-0)

  • Molecular Formula: C₆H₁₃NOS
  • Molecular Weight : 147.24 g/mol
  • Key Features :
    • Branched 2-methylpropyl (isobutyl) substituent instead of linear propyl.
    • Higher molecular weight than the propyl derivative but lower than the phenyl analog.
  • Structural Implications :
    • Branched alkyl groups may hinder crystalline packing, leading to lower melting points compared to linear analogs.
    • Enhanced lipophilicity, which could improve membrane permeability in biological applications.

Comparative Analysis Table

Property Imino(methyl)propyl-λ⁶-sulfanone Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone Imino(methyl)(2-methylpropyl)-λ⁶-sulfanone
Molecular Formula C₅H₁₃NOS C₈H₁₁NOS C₆H₁₃NOS
Molecular Weight 135.23 g/mol 169.24 g/mol 147.24 g/mol
Substituent Linear propyl 4-Methylphenyl Branched 2-methylpropyl
Purity (Commercial) Not reported 98% Not reported
Key Applications Research intermediate Pharmaceutical intermediates Material science candidates

Research Findings and Implications

  • Synthetic Accessibility :
    • Linear alkyl derivatives (e.g., propyl) are typically synthesized via nucleophilic substitution reactions, while aromatic analogs require coupling reagents or catalysts .
  • Reactivity Trends :
    • Aromatic substituents (e.g., 4-methylphenyl) may undergo electrophilic substitution, whereas alkyl groups favor oxidation or elimination reactions.
  • Thermodynamic Stability :
    • The phenyl-substituted compound likely exhibits higher thermal stability due to resonance effects, as seen in related sulfonylamines .

Biological Activity

Imino(methyl)propyl-lambda6-sulfanone is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of an imino group (NH=-NH=) and a sulfonyl group (S(=O)–S(=O)–). Its molecular formula is C4H11NOSC_4H_11NOS, indicating a relatively simple yet reactive framework that facilitates various chemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its antimicrobial and anticancer properties. Preliminary studies suggest that this compound may interact with specific molecular targets, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi16 µg/mL

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity in Different Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical)15.2Induction of apoptosis
MCF-7 (Breast)20.5Cell cycle arrest
A549 (Lung)12.8Caspase activation

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several key interactions have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to structural destabilization.
  • Redox Reactions : The sulfur atom can participate in redox reactions, influencing cellular oxidative stress levels.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against drug-resistant bacterial strains demonstrated its potential as a lead compound for developing new antibiotics. The compound showed superior activity compared to traditional antibiotics, highlighting its promise in addressing antibiotic resistance .
  • Cancer Cell Line Analysis : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, along with morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

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